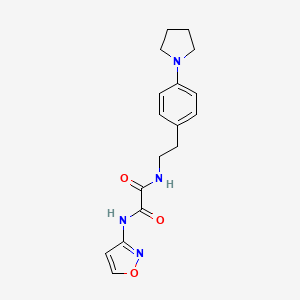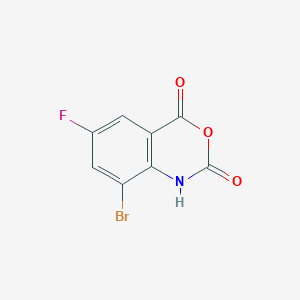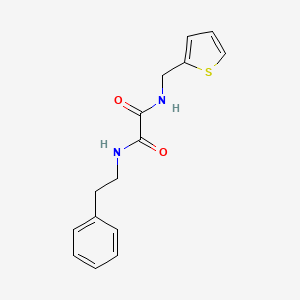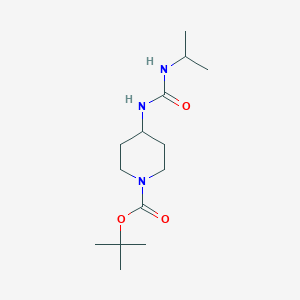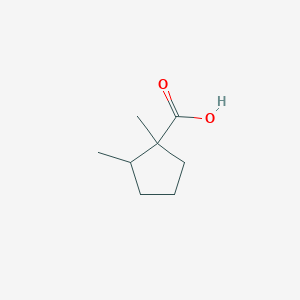
1,2-Dimethylcyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylcyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 . It is used in research and development .
Synthesis Analysis
The synthesis of 1,2-disubstituted cyclopentadienes, which could be related to 1,2-Dimethylcyclopentane-1-carboxylic acid, involves a sequence of three reactions: Pd-catalyzed haloallylation of alkynes, Pd-catalyzed cross-coupling, and Ru-catalyzed ring-closing metathesis .Molecular Structure Analysis
The molecular structure of 1,2-Dimethylcyclopentane-1-carboxylic acid consists of a cyclopentane ring with two methyl groups attached at the 1 and 2 positions, and a carboxylic acid group attached at the 1 position .Physical And Chemical Properties Analysis
1,2-Dimethylcyclopentane-1-carboxylic acid has a boiling point of 83-85 °C (at a pressure of 2 Torr) and a predicted density of 1.020±0.06 g/cm3 . Its pKa value is predicted to be 5.01±0.40, indicating that it behaves as a weak acid in solution .Wissenschaftliche Forschungsanwendungen
Intermolecular Hydrogen Bonding : Research by Wash et al. (1997) explored the hydrogen bonding between amide and carboxylic acid groups in a compound similar to 1,2-Dimethylcyclopentane-1-carboxylic acid. This study contributes to understanding molecular recognition and interaction in compounds like 1,2-Dimethylcyclopentane-1-carboxylic acid (Wash, Maverick, Chiefari, & Lightner, 1997).
Synthesis and Resolution : Gong (2007) summarized different synthesis routes for 2,2-Dimethylcyclopropane Carboxylic Acid, which is structurally related to 1,2-Dimethylcyclopentane-1-carboxylic acid. This research is significant for understanding the production methods of such compounds (Gong, 2007).
Cyclopropene Synthesis : Franck-Neumann, Miesch, & Kempf (1989) studied the synthesis of 3-cyclopentenols from methyl 3,3-dimethylcyclopropene-1-carboxylate. Their work contributes to the knowledge of chemical transformations relevant to 1,2-Dimethylcyclopentane-1-carboxylic acid derivatives (Franck-Neumann, Miesch, & Kempf, 1989).
Structural Elucidation of Carboxylic Acids : Seidel et al. (2020) focused on halogenated carboxylic acids, elucidating their structure and intermolecular interactions. This research provides insights into the structural properties of compounds like 1,2-Dimethylcyclopentane-1-carboxylic acid (Seidel, Nöthling, Goddard, & Lehmann, 2020).
Amide Formation Mechanism : A study by Nakajima & Ikada (1995) on the mechanism of amide formation in aqueous media using carbodiimide hydrochloride is relevant for understanding chemical reactions involving carboxylic acids like 1,2-Dimethylcyclopentane-1-carboxylic acid (Nakajima & Ikada, 1995).
Kolbe Electrolysis in Organic Synthesis : Schäfer (1990) discussed the use of Kolbe electrolysis for decarboxylation of carboxylic acids, which is pertinent for understanding reactions involving 1,2-Dimethylcyclopentane-1-carboxylic acid (Schäfer, 1990).
Synthesis of Cyclopentane Carboxylic Acid Derivatives : Research by Li (2009) on the synthesis and characterization of glycosyl esters of cyclopropane carboxylic acid provides insights into the chemical behavior and applications of cyclopentane carboxylic acid derivatives (Li, 2009).
Eigenschaften
IUPAC Name |
1,2-dimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-4-3-5-8(6,2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMSFZKDBXONOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylcyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[3-(Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl]benzotriazole](/img/structure/B2733900.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)
![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2733904.png)
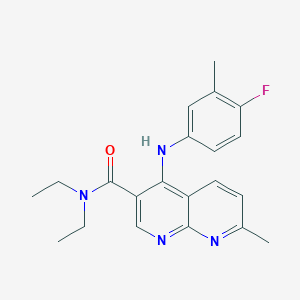
![2-[1-(Bromomethyl)cyclobutyl]oxane](/img/structure/B2733907.png)
![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2733909.png)
![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733910.png)
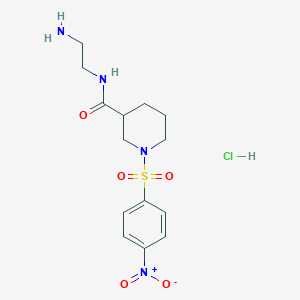
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)
